2H-Pyrrolo[3,2-E]benzoxazole
Description
Significance of Pyrrole-Containing Heterocycles in Organic and Medicinal Chemistry
The pyrrole (B145914) ring is a fundamental five-membered nitrogen-containing heterocycle that is a key structural component in a multitude of natural products and synthetic compounds with diverse biological activities. nih.govmdpi.com Its presence is noted in vital biological molecules such as heme and chlorophyll. scitechnol.com In the realm of medicinal chemistry, the pyrrole scaffold is a privileged structure, forming the core of numerous approved drugs. mdpi.comscitechnol.com
Pyrrole and its derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net This has spurred continuous research into the synthesis and functionalization of pyrrole-based compounds to develop new therapeutic agents. bohrium.com The versatility of the pyrrole ring allows for various substitutions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to optimize their biological activity. mdpi.com
The Role of Benzoxazole (B165842) Scaffolds in Modern Chemical Research
Benzoxazole, an aromatic organic compound consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is another "privileged scaffold" in medicinal chemistry. thieme-connect.comresearchgate.netresearchgate.net This structural motif is present in a wide range of natural products and synthetic compounds that exhibit significant biological activities. researchgate.netresearchgate.net The benzoxazole core is considered a bioisostere of natural nucleic acid bases, which may contribute to its ability to interact with biological macromolecules. jocpr.comresearchgate.net
Derivatives of benzoxazole have been extensively investigated and have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. researchgate.netd-nb.infonih.gov The rigid and planar nature of the benzoxazole system, combined with its capacity for functionalization at various positions, makes it an attractive framework for the design of new drugs. innovareacademics.in Research in this area is focused on synthesizing novel derivatives with enhanced potency and selectivity. d-nb.infoinnovareacademics.in
Overview of Tricyclic Fused Heterocycles with Bridging Nitrogen and Oxygen Atoms
Tricyclic fused heterocyclic systems that contain both nitrogen and oxygen atoms represent a complex and intriguing class of molecules. beilstein-journals.orggoogle.com The fusion of multiple rings creates a three-dimensional architecture that can lead to unique chemical and physical properties. When a pyrrole ring is fused with a benzoxazole moiety, as in 2H-Pyrrolo[3,2-E]benzoxazole, the resulting structure combines the characteristics of both parent heterocycles. wikipedia.org
These tricyclic systems are often rigid and planar, which can be advantageous for binding to specific biological targets. The presence of both nitrogen and oxygen atoms provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. The synthesis of such complex scaffolds can be challenging but offers the potential to create novel compounds with tailored properties for applications in materials science and medicinal chemistry. mdpi.combohrium.com
Current Research Landscape and Gaps for this compound and Related Structures
While the individual components of this compound, namely pyrrole and benzoxazole, have been extensively studied, the research on this specific fused system and its close isomers is less comprehensive. The synthesis of related pyrrolyl and indolyl benzoxazoles has been reported, demonstrating the feasibility of creating such fused structures. conicet.gov.ar
However, a significant gap exists in the detailed exploration of the chemical reactivity, physical properties, and, most importantly, the biological potential of this compound itself. While some basic information is available in chemical databases, in-depth studies on its synthesis, functionalization, and evaluation in various biological assays are limited. nih.govchemsrc.com This presents an opportunity for future research to synthesize and characterize novel derivatives of this tricyclic system and to investigate their potential applications in medicinal chemistry and materials science. Further exploration is needed to understand the structure-activity relationships of this particular heterocyclic framework.
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H6N2O | PubChem nih.gov |
| Molecular Weight | 158.16 g/mol | PubChem nih.gov |
| IUPAC Name | 2H-pyrrolo[3,2-e] nih.govmdpi.combenzoxazole | PubChem nih.gov |
| CAS Number | 77482-56-5 | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
77482-56-5 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2 |
InChI Key |
PMOVBDKOOVMFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C3=CC=NC3=CC=C2O1 |
Origin of Product |
United States |
Synthetic Strategies for 2h Pyrrolo 3,2 E Benzoxazole and Its Derivatives
Retrosynthetic Disconnections and Key Precursors for the 2H-Pyrrolo[3,2-E]benzoxazole Core
A retrosynthetic analysis of the this compound scaffold suggests several potential bond disconnections to identify key precursors. The most logical approaches involve the sequential construction of the heterocyclic rings from a functionalized benzene (B151609) core.
Strategy A: Benzoxazole (B165842) Annulation Followed by Pyrrole (B145914) Ring Formation
This common strategy involves disconnecting the pyrrole ring first. The C-N and C-C bonds of the pyrrole ring are disconnected, leading back to a functionalized benzoxazole precursor. A key intermediate in this pathway is a 6-amino-7-hydroxy-substituted benzoxazole or a related derivative. This precursor contains the necessary amine functionality ortho to an open position on the benzoxazole ring, which can then be cyclized to form the pyrrole ring, for example, through a reaction with a 1,2-dicarbonyl compound or its equivalent. The benzoxazole precursor itself would be derived from a highly substituted benzene ring, such as a 1,2-diamino-3-hydroxybenzene derivative.
Strategy B: Pyrrole Formation Followed by Benzoxazole Annulation
Alternatively, the benzoxazole ring can be disconnected first. This approach would start from a pre-formed, functionalized pyrrole fused to a benzene ring (an indole (B1671886) derivative). Specifically, a 5-amino-6-hydroxyindole would be the key precursor. The ortho-amino-hydroxy functionality on the indole core is perfectly poised for cyclization with a one-carbon synthon (like a carboxylic acid or aldehyde) to form the fused oxazole (B20620) ring, thereby completing the this compound structure.
Key Precursors: The synthesis of these key precursors is of paramount importance.
Functionalized 2-Aminophenols: These are the cornerstone precursors for the benzoxazole ring. Traditional synthesis involves the nitration of phenols followed by reduction, which can lead to issues with regioselectivity. researchgate.net More modern, transition-metal-free methods have been developed, such as the dehydrogenative synthesis from cyclohexanones and primary amines using mild oxidants like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). cas.cnnih.govresearchgate.net This one-step approach allows for the direct installation of amino and hydroxyl groups onto an aromatic ring. cas.cnnih.gov Another novel, metal-free strategy involves a cascade researchgate.netresearchgate.net-sigmatropic rearrangement of readily available N-arylhydroxylamines to produce 2-aminophenols with high regioselectivity. nih.gov
1,4-Dicarbonyl Compounds: These are essential for the classic Paal-Knorr synthesis, a reliable method for forming the pyrrole ring. organic-chemistry.orgwikipedia.org
α-Halo Ketones: These bifunctional molecules are valuable precursors for building both pyrrole and other heterocyclic rings. wikipedia.orgnih.gov
Approaches for the Construction of the Benzoxazole Ring System
The formation of the benzoxazole ring is a well-established area of heterocyclic chemistry, with numerous reliable methods available. The most common starting material for these syntheses is a 2-aminophenol (B121084) derivative. nih.gov
Direct cyclization of 2-aminophenols with various reagents is a primary route to benzoxazoles. For instance, reaction with α-halo ketones can be used to construct the ring system. wikipedia.orgnih.gov Another effective method involves the reaction of 2-aminophenols with isothiocyanates, followed by a cyclodesulfurization reaction to yield 2-aminobenzoxazoles. This process can be promoted by oxidants like hydrogen peroxide, often under green conditions such as microwave irradiation in aqueous ethanol. nih.gov
The most widely employed method for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with an aldehyde or a carboxylic acid (or its derivatives like acid chlorides or esters), followed by cyclodehydration. This reaction typically requires a catalyst to facilitate the cyclization and dehydration steps. A wide array of catalysts have been developed to improve yields, shorten reaction times, and enable milder conditions.
These catalysts can range from Brønsted acids and Lewis acids to heterogeneous catalysts and ionic liquids. The choice of catalyst often depends on the specific substrates and desired reaction conditions, with a modern emphasis on developing environmentally benign and reusable catalytic systems. nih.gov
Table 1: Selected Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenol and Aldehydes
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nickel(II) complex / K₂CO₃ | DMF | 80 | 3-4 h | 87-94 | nih.gov |
| Potassium Ferrocyanide | Solvent-free (grinding) | Room Temp. | < 2 min | 87-96 | nih.gov |
| Montmorillonite KSF Clay | CH₃CN | 90 | 14 h | 82-93 | nih.gov |
| TiO₂–ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | nih.gov |
Metal-Catalyzed Intramolecular Cyclization and Cascade Reactions
Transition metal catalysis offers powerful and efficient pathways to benzoxazoles, often through novel bond-forming strategies like C-H activation. These methods can provide access to complex benzoxazole derivatives that are difficult to synthesize using traditional condensation reactions.
Copper-Catalyzed Synthesis: Copper catalysts are effective for promoting the intramolecular cyclization of anilides. One efficient protocol involves the copper(II)-catalyzed regioselective C-H functionalization and C-O bond formation, using air as the terminal oxidant. acs.org
Rhodium-Catalyzed Synthesis: Rhodium(III) catalysts have been used in cascade reactions involving C-H activation and annulation to build fused heterocyclic systems. mdpi.com While often applied to other heterocycles, these principles can be extended to benzoxazole synthesis.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for C-H functionalization on various heterocyclic rings, including the arylation of triazoles, demonstrating their utility in forming C-C bonds on heteroaromatic cores. nih.gov Such strategies could be adapted for the late-stage functionalization of a pre-formed benzoxazole ring.
Methodologies for the Formation of the Pyrrole Ring and its Fusion to the Benzoxazole Scaffold
Once the benzoxazole core is in place with appropriate functionalization (e.g., an amino group), the subsequent formation of the pyrrole ring is the final key step. Classical methods like the Paal-Knorr wikipedia.orgrgmcet.edu.in or Fischer indole synthesis mdpi.comnih.govacs.orgwikipedia.orgorganic-chemistry.org are foundational, but cycloaddition strategies offer a modern and powerful alternative for constructing fused pyrrole systems.
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a highly efficient method for constructing five-membered rings like pyrrolidines, which can then be aromatized to pyrroles. nih.gov The reaction involves a "1,3-dipole" reacting with a "dipolarophile."
In the context of synthesizing fused pyrroles, the most common 1,3-dipole is an azomethine ylide. These are transient species, typically generated in situ, that react readily with electron-deficient alkenes or alkynes. researchgate.netmdpi.comnih.gov For the synthesis of the this compound system, a benzoxazole derivative containing an alkene or alkyne moiety would serve as the dipolarophile. The azomethine ylide would be generated separately and react with the benzoxazole substrate to form a fused pyrrolidine (B122466) ring, which could then be oxidized to the aromatic pyrrole.
This strategy is particularly powerful for creating complex, polycyclic heterocyclic systems. For example, 1,3-dipolar cycloaddition has been used to fuse pyrrole rings to other complex macrocycles and heterocycles, such as norcorroles and benzothiazoles. rsc.orgnih.gov The reaction of an in situ generated azomethine ylide with a benzoxazole derivative bearing an electron-withdrawing activating group on an adjacent double bond would be a viable pathway to construct the target pyrrolo-benzoxazole core.
Table 2: Examples of [3+2] Cycloaddition for Fused Heterocycle Synthesis
| 1,3-Dipole Source | Dipolarophile | Resulting System | Key Feature | Reference |
| Isatin + N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile | Spirooxindole-pyrrolidine-benzothiazole | High regioselectivity, multi-component reaction | nih.gov |
| Cycloimmonium Salts | Ethyl propiolate | Pyrrolo-fused quinolines, pyrazines, etc. | Access to diverse fused N-heterocycles | nih.gov |
| isoquinolino[4,3,2-de]phenanthridin-9-ium chloride | Ni(II) norcorrole | Dibenzoullazine-fused porphyrinoids | Fusion to complex macrocyclic systems | rsc.org |
Annulation Reactions for Polycyclic Heterocycles
Annulation, the process of building a new ring onto an existing molecule, is a fundamental strategy for constructing polycyclic heterocycles. These reactions can be broadly categorized and often involve the formation of two new bonds in a single synthetic sequence. Isocyanide-based multicomponent reactions (I-MCRs), for instance, provide an efficient pathway to pyrrole-fused systems. In a relevant example, pyrrole-fused dibenzoxazepines were synthesized through the reaction of isocyanides, gem-diactivated olefins, and a cyclic imine precursor. beilstein-journals.orgnih.gov The mechanism involves the initial formation of a zwitterionic intermediate which then undergoes cyclization and subsequent rearrangement to yield the final fused product. beilstein-journals.orgnih.gov
Another powerful approach involves the intramolecular cyclization of suitably functionalized precursors. For example, the synthesis of pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles, a related sulfur-containing analogue, was achieved through a nucleophile-induced ring contraction. This process begins with a nucleophilic attack that cleaves a bond in a 1,4-benzothiazine ring, leading to the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative. nih.gov This intermediate then undergoes a spontaneous intramolecular cyclization to form the final fused pyrrolobenzothiazole product. nih.gov Such strategies, which rely on the inherent reactivity of linked aromatic systems, are highly valuable for constructing complex polycyclic frameworks.
| Annulation Strategy | Description | Key Intermediates | Resulting System (Example) |
| Isocyanide-Based MCR | A multicomponent reaction involving an isocyanide, an olefin, and an imine. | Zwitterionic species | Pyrrole-fused dibenzoxazepines beilstein-journals.orgnih.gov |
| Nucleophile-Induced Ring Contraction | A nucleophilic attack initiates cleavage and rearrangement of a larger ring to form a more stable fused system. | 1-(2-thiophenyl)pyrrole derivative | Pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles nih.gov |
| Intramolecular Cationic π-Cyclization | An acid-catalyzed cyclization where a π-system (like a pyrrole ring) attacks an electrophilic center. | Cationic intermediates | Pyrrolo[2,1-c] beilstein-journals.orgchemicalbook.combenzothiazines nih.gov |
Photoinduced Dehydrogenative Annulation for Related Fused Systems
Photoinduced reactions offer a powerful and often milder alternative to traditional thermal methods for constructing fused aromatic systems. One particularly effective method is photoinduced dehydrogenative annulation, a type of Mallory reaction. This reaction typically proceeds via a 6π-electrocyclization of a diaryl-ethylene-like precursor upon UV irradiation, followed by an oxidation step (formally, the loss of a hydrogen molecule, H₂) to aromatize the newly formed ring. researchgate.netresearchgate.net
This strategy has been successfully employed in an environmentally friendly, catalyst-free synthesis of related fused systems like 2H-benzo[g]pyrrolo[2,3-e]indazoles. researchgate.netresearchgate.net The reaction involves the UV light irradiation of a 3-phenyl-4-(2-heteroaryl)pyrazole precursor in an ethanol/water mixture under an inert argon atmosphere. researchgate.net The proposed mechanism involves a sequence of:
6π-Electrocyclization: The initial photochemical step where a new sigma bond is formed.
beilstein-journals.orgorganic-chemistry.org-Hydrogen Shift: A rearrangement to a more stable intermediate.
Tautomerization: Shifting of protons to facilitate the final step.
Elimination of H₂: Aromatization to yield the final, stable polycyclic product. researchgate.net
This method is notable for its high chemo-selectivity and tolerance of various functional groups, making it a valuable tool for accessing complex heterocyclic architectures without the need for harsh reagents or metal catalysts. researchgate.netresearchgate.net
Directed Synthesis of the this compound Skeleton
One potential approach would involve a late-stage intramolecular cyclization. This strategy could start with a pre-formed benzoxazole ring that is functionalized with a suitable precursor for the pyrrole ring. A hypothetical retrosynthetic analysis is outlined below:
Target Molecule: this compound.
Key Disconnection: The C-N and C-C bonds of the pyrrole ring. This points to an intramolecular cyclization of a substituted benzoxazole.
Precursor: A 5-amino-6-(2,2-dimethoxyethyl)benzoxazole. The amino group would become the pyrrole nitrogen, and the acetal-protected aldehyde would provide the remaining two carbons of the pyrrole ring.
Synthetic Steps: The synthesis would begin with a commercially available aminophenol. Nitration, protection of the phenol (B47542) and amine, introduction of the side chain, and subsequent reduction of the nitro group would lead to the key amino-benzoxazole precursor. Treatment of this precursor with an acid would catalyze the intramolecular cyclization (a variation of the Paal-Knorr synthesis) to form the pyrrole ring, yielding the target this compound skeleton.
This proposed route leverages common and reliable reactions in heterocyclic chemistry to construct the desired fused ring system.
Functionalization and Derivatization Reactions of the this compound Core
The reactivity of the this compound core is dictated by the electronic properties of its constituent rings. The pyrrole ring is electron-rich and highly activated towards electrophilic attack, while the benzoxazole moiety is comparatively less reactive.
Electrophilic aromatic substitution (EAS) is expected to occur preferentially on the electron-rich pyrrole portion of the molecule. In unsubstituted pyrrole, electrophilic attack occurs predominantly at the C2 (α) position because the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate from C3 (β) attack, which is stabilized by only two.
For the this compound system, the positions analogous to C2 and C5 of a simple pyrrole are the most likely sites for electrophilic attack. Therefore, reactions such as nitration, sulfonation, and Friedel-Crafts acylation would be predicted to yield substitution primarily at these positions, provided that mild conditions are used to prevent polymerization, a common side reaction with highly activated pyrroles.
Alkylation of the this compound core can occur at either the pyrrole nitrogen (N-alkylation) or a carbon atom of the ring system (C-alkylation).
N-Alkylation: The N-H proton of the pyrrole ring is moderately acidic (pKa ≈ 17.5). Deprotonation with a strong base (e.g., sodium hydride) generates the corresponding pyrrolide anion, which is a potent nucleophile. Subsequent reaction with an alkyl halide electrophile typically results in efficient N-alkylation. Phase-transfer catalysis conditions can also be employed for the clean N-alkylation of pyrroles with primary alkyl halides.
C-Alkylation: Direct C-alkylation of the pyrrole ring with simple alkyl halides is often difficult and can lead to mixtures of polyalkylated products and polymers. Regioselective C-alkylation generally requires more sophisticated methods. One approach is to use an N-protecting group to block the reactive nitrogen site, which can then direct metallation and subsequent alkylation at a specific carbon. Alternatively, transition metal-catalyzed methods, such as palladium-catalyzed C-H activation, have been developed for the regioselective alkylation of specific positions on the pyrrole ring. For the benzoxazole portion, direct C-H alkylation is also challenging but can be achieved at the C2 position using copper(I) catalysts with non-activated alkyl halides. organic-chemistry.org
| Alkylation Type | Method | Reagents | Expected Outcome on this compound |
| N-Alkylation | Deprotonation-Alkylation | 1. NaH or K₂CO₃2. Alkyl Halide (R-X) | Substitution at the pyrrole nitrogen. |
| C-Alkylation (Pyrrole) | C-H Activation | Pd(II) catalyst, norbornene, alkyl halide | Regioselective alkylation, likely at a C-H bond on the pyrrole ring. |
| C-Alkylation (Benzoxazole) | C-H Activation | Cu(I) catalyst, ligand, alkyl halide | Alkylation at the C2 position of the benzoxazole ring. organic-chemistry.org |
The halogenation of this compound is also predicted to be highly regioselective, favoring the pyrrole ring.
On the Pyrrole Ring: Due to its high electron density, the pyrrole ring reacts vigorously with halogens like chlorine and bromine. These reactions often proceed without a catalyst and can easily lead to polyhalogenated products if not carefully controlled. To achieve monohalogenation, milder halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are typically used, often at low temperatures. The substitution pattern is expected to follow the general rule for electrophilic attack, favoring the positions alpha to the nitrogen.
On the Benzoxazole Ring: The benzoxazole ring is significantly less reactive towards electrophilic halogenation than the pyrrole ring. Direct halogenation of the benzene portion would require harsher conditions, such as the use of a Lewis acid catalyst. However, modern synthetic methods allow for regioselective halogenation of benzoxazole systems. For example, transition metal catalysis (e.g., with ruthenium or rhodium) can direct the halogenation to specific positions, such as C7 or the ortho-position of a 2-aryl substituent, using N-halosuccinimides as the halogen source. mdpi.com This allows for precise functionalization that would be difficult to achieve through classical EAS reactions. mdpi.com
Cross-Coupling Reactions for Peripheral Decoration
The peripheral functionalization of the this compound core is a critical step in the development of novel derivatives with tailored electronic, optical, and biological properties. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose, allowing for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the heterocyclic scaffold. These reactions typically involve the coupling of a halogenated or triflated this compound precursor with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig).
The strategic introduction of various substituents onto the pyrrolobenzoxazole framework can significantly influence its molecular properties. For instance, extending π-conjugation through the introduction of aryl or alkynyl groups can modulate the compound's fluorescence and electronic characteristics, which is of interest in materials science. Similarly, the addition of specific amine functionalities can alter the molecule's solubility, basicity, and potential for intermolecular interactions, which is crucial for medicinal chemistry applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely employed method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures. mdpi.com This reaction involves the coupling of an organoboron reagent, typically a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmit.edu For the this compound system, a bromo- or iodo-substituted derivative would serve as the electrophilic partner.
The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. asianpubs.org Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems employing bulky, electron-rich ligands like SPhos, are often effective for coupling heteroaryl halides. nih.govasianpubs.org The base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), plays a key role in the transmetalation step of the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling reaction is a robust method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and is conducted in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. mdpi.com The introduction of an alkynyl moiety onto the this compound scaffold can significantly extend the π-conjugated system, a desirable feature for developing novel organic electronic materials and fluorescent probes. libretexts.org
The reaction mechanism involves a palladium catalytic cycle and a copper catalytic cycle, which work in concert to facilitate the coupling. mdpi.com The reactivity of the halide partner follows the general trend I > Br > Cl. wikipedia.org Sonogashira reactions are known for their reliability and ability to be performed under mild, often room temperature, conditions. wikipedia.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide/triflate and an amine. mychemblog.comwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, encompassing primary and secondary aliphatic and aromatic amines. acsgcipr.org It provides a direct and efficient route to N-arylated and N-heteroarylated products, which are prevalent in pharmaceuticals and agrochemicals. mychemblog.com
For the functionalization of a halo-substituted this compound, the Buchwald-Hartwig amination allows for the introduction of a diverse array of amino groups. The success of the reaction is highly dependent on the choice of the palladium catalyst and, most critically, the supporting ligand. wikipedia.org Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step that forms the C-N bond. wikipedia.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. mychemblog.com
The following table summarizes hypothetical examples of these cross-coupling reactions applied to a generic bromo-2H-pyrrolo[3,2-e]benzoxazole, illustrating the potential for diverse peripheral decoration.
| Reaction Type | Reactants | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromo-2H-pyrrolo[3,2-e]benzoxazole + Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane-H₂O | Phenyl-2H-pyrrolo[3,2-e]benzoxazole | 75-85 |
| Sonogashira | Bromo-2H-pyrrolo[3,2-e]benzoxazole + Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | (Phenylethynyl)-2H-pyrrolo[3,2-e]benzoxazole | 80-90 |
| Buchwald-Hartwig | Bromo-2H-pyrrolo[3,2-e]benzoxazole + Morpholine | Pd₂(dba)₃ / SPhos | NaOtBu / Toluene (B28343) | Morpholinyl-2H-pyrrolo[3,2-e]benzoxazole | 70-80 |
Spectroscopic Characterization Methodologies for 2h Pyrrolo 3,2 E Benzoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2H-Pyrrolo[3,2-E]benzoxazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons and carbons, as well as their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about its position within the heterocyclic system.
In derivatives of this compound, protons on the aromatic rings typically appear as multiplets in the downfield region, generally between δ 6.8 and 8.9 ppm. ipb.pt The specific chemical shifts and coupling constants (J) depend on the substitution pattern. Protons on the pyrrole (B145914) ring have characteristic shifts; for instance, α-hydrogens are generally found at lower fields compared to β-hydrogens due to the influence of the adjacent nitrogen atom. ipb.pt The NH proton of the pyrrole ring, if present, often appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. ipb.pt Substituents on the fused ring system will further influence the chemical shifts of nearby protons. For example, protons adjacent to electron-withdrawing groups will be shifted downfield, while those near electron-donating groups will be shifted upfield.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Pyrrolobenzoxazole Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Benzoxazole) | 6.8 - 8.9 |
| Pyrrole Protons | 6.1 - 7.4 |
| Pyrrole NH | Variable (often broad) |
| Substituent Protons (e.g., -CH₃) | 2.0 - 2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the determination of the total number of carbons and their chemical environments.
For this compound derivatives, the aromatic and heteroaromatic carbons of the fused rings resonate in the downfield region, typically from δ 100 to 160 ppm. mdpi.com The chemical shifts of carbons are sensitive to the presence of heteroatoms; carbons bonded directly to nitrogen or oxygen (e.g., C2, C3a, C7a in the benzoxazole (B165842) moiety) are significantly deshielded and appear at lower field. mdpi.com The specific chemical shifts provide crucial information for distinguishing between different isomers. ipb.ptdntb.gov.ua For instance, the carbon atoms of the pyrrole ring have distinct shifts that are influenced by substitution and the fusion pattern. ipb.pt
Table 2: Illustrative ¹³C NMR Chemical Shift Ranges for Pyrrolobenzoxazole Scaffolds
| Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (Benzene Ring) | 110 - 155 |
| Pyrrole Carbons | 105 - 140 |
| C=N Carbon (Benzoxazole) | 150 - 165 |
| Carbons adjacent to O/N | 130 - 150 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. It is instrumental in tracing out the spin systems within the aromatic rings and any aliphatic side chains.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of a proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons over two or three bonds. HMBC is critical for connecting different fragments of the molecule, such as linking substituents to the core heterocyclic structure and confirming the fusion pattern of the pyrrole and benzoxazole rings. beilstein-journals.org For example, a correlation from a pyrrole proton to a carbon in the benzoxazole ring would definitively establish the connectivity between the two ring systems.
Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound derivatives. beilstein-journals.org
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org
The IR spectrum of a this compound derivative will display a series of characteristic absorption bands that confirm the presence of the heterocyclic core and any substituents.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.cz
N-H Stretching: The N-H stretching vibration of the pyrrole ring gives rise to a band in the region of 3200-3400 cm⁻¹. researchgate.netspecac.com The peak's shape can be broad, particularly if hydrogen bonding is present.
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the benzoxazole ring and the C=C bonds within the aromatic and heteroaromatic rings are observed in the 1500-1650 cm⁻¹ region. libretexts.org
C-O Stretching: The C-O single bond stretch of the oxazole (B20620) ring typically appears in the 1000-1300 cm⁻¹ range. specac.com
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. libretexts.org It contains a complex pattern of peaks arising from various bending and stretching vibrations that are unique to the specific molecule, providing a molecular "fingerprint". libretexts.org
Table 3: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Pyrrole) | Stretch | 3200 - 3400 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=N / C=C | Stretch | 1500 - 1650 |
| C-O (Oxazole) | Stretch | 1000 - 1300 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and, with high-resolution instruments, its elemental composition.
In the analysis of this compound derivatives, MS provides the molecular weight of the synthesized compound. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the molecule. The fragmentation pattern, which shows peaks corresponding to smaller charged fragments of the molecule, can also provide valuable structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. rsc.org This precision allows for the determination of the exact molecular formula of the compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For example, HRMS can differentiate between C₁₀H₆N₂O and C₉H₆N₂CO, which have very similar integer masses but distinct exact masses. This capability is crucial for confirming the identity of a newly synthesized compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. rsc.org This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the fused aromatic and heteroaromatic rings of this compound. libretexts.org
The UV-Vis spectrum of a this compound derivative is characterized by one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key parameter. rsc.orglibretexts.org The extended conjugation in the fused pyrrolobenzoxazole system results in π → π* electronic transitions that cause strong absorption in the UV region, typically between 250 and 400 nm. semanticscholar.org
The exact position of λmax and the molar absorptivity (ε) are sensitive to the specific structure of the molecule, including the substitution pattern on the rings. msu.edu Electron-donating or electron-withdrawing groups, as well as extending the conjugation through substituents, can cause a shift in λmax to longer (red shift) or shorter (blue shift) wavelengths. bspublications.net This makes UV-Vis spectroscopy a valuable tool for confirming the electronic structure of these compounds. semanticscholar.org For example, studies on related benzoxazole derivatives show absorption maxima ranging from 336 to 374 nm, indicating strong absorption in the UVA range. semanticscholar.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| C₁₀H₆N₂O |
Reactivity and Reaction Mechanism Studies of 2h Pyrrolo 3,2 E Benzoxazole
Intramolecular Reactivity and Rearrangements
The intramolecular reactivity of 2H-Pyrrolo[3,2-E]benzoxazole is expected to be influenced by the stability of its aromatic system. Intramolecular cyclization reactions are a common feature in the synthesis of related benzoxazole (B165842) derivatives. For instance, the synthesis of 2-substituted benzoxazoles can proceed through a cascade reaction involving an initial nucleophilic addition followed by intramolecular cyclization. nih.gov In a similar vein, photostimulated intramolecular O-arylation has been utilized to synthesize 2-pyrrolyl and indolyl benzoxazoles, suggesting that under specific conditions, the pyrrole (B145914) and benzoxazole rings can participate in intramolecular ring-closing reactions. conicet.gov.ar
While specific rearrangements of this compound have not been detailed in the literature, fused heterocyclic systems can undergo thermal or photochemical rearrangements. For other pyrrole-fused systems, photoinduced intramolecular annulation has been observed, leading to more complex polycyclic structures. researchgate.net The stability of the this compound ring system would likely require significant energy input for any substantial rearrangement to occur.
Intermolecular Reactions and Synthetic Transformations
The benzoxazole and pyrrole rings in this compound offer multiple sites for intermolecular reactions. The benzoxazole moiety can participate in dearomative cycloaddition reactions. A notable example is the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone, which leads to the formation of benzopyrrolo-oxazolone scaffolds. nih.gov This suggests that the benzoxazole portion of this compound could react with suitable three-carbon synthons.
The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution. The reactivity of pyrrole towards electrophiles is a well-established principle in heterocyclic chemistry. Furthermore, the pyrrole nucleus can act as a diene or dienophile in cycloaddition reactions. Theoretical studies on the reactivity of pyrrole and its derivatives in hetero-Diels-Alder reactions with nitrosoalkenes have shown that both C2 and C3 alkylated products can be formed, with the regioselectivity influenced by the electronic nature of the reactants. researchgate.net Such cycloadditions, if applied to this compound, could provide pathways to novel, more complex heterocyclic systems.
Regioselectivity and Stereoselectivity in Chemical Reactions
Predicting the regioselectivity of reactions involving this compound requires consideration of the electronic properties of both the pyrrole and benzoxazole rings. In electrophilic substitution reactions, the pyrrole ring is expected to be more reactive than the benzene (B151609) ring of the benzoxazole moiety. Computational studies on related pyrrolo[3,2-c]carbazoles in hetero-Diels-Alder reactions have been used to investigate the regioselectivity of cycloadditions, indicating that theoretical calculations can be a powerful tool in predicting reaction outcomes. researchgate.net
Stereoselectivity is a key aspect of cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles can lead to the diastereoselective synthesis of complex spiro-fused pyrrolothiazole and pyrrolidine (B122466) systems. researchgate.netrsc.orgrsc.org While specific studies on this compound are not available, it is plausible that cycloaddition reactions involving this scaffold could also exhibit high levels of stereocontrol, depending on the nature of the reacting partner and the reaction conditions.
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies are crucial for understanding and optimizing chemical reactions. For the broader class of benzoxazoles and pyrrole-fused systems, a combination of experimental and computational methods has been employed to elucidate reaction pathways.
Identification of Reaction Intermediates
The synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols is proposed to proceed through an intermediate amidinium salt, which then undergoes nucleophilic attack and intramolecular cyclization. nih.gov In the phosphine-catalyzed [3+2] cycloaddition of benzoxazoles, a zwitterionic intermediate and a subsequent ketene (B1206846) ylide have been proposed based on literature precedents. nih.gov Spectroscopic techniques and trapping experiments are often used to identify such transient species.
Analysis of Transition State Structures
Computational chemistry plays a vital role in analyzing transition state structures to understand reaction barriers and selectivity. Density Functional Theory (DFT) calculations have been used to study the transition states in the hetero-Diels-Alder reaction of nitrosoalkenes with pyrrole and indole (B1671886), helping to explain the observed regioselectivity. researchgate.net Similar computational approaches could be applied to reactions of this compound to predict its reactivity and the stereochemical outcomes of its transformations. Theoretical modeling of the electronic structure of related benzoxadiazole derivatives has been used to understand their absorption and luminescence properties, showcasing the power of computational tools in studying heterocyclic systems. frontiersin.org
Isotope Labeling Studies for Reaction Pathway Elucidation
Isotope labeling is a powerful experimental technique for tracing the path of atoms during a chemical reaction. In the context of benzoxazole chemistry, isotope labeling has been mentioned as a valuable tool for drug metabolism studies and for elucidating reaction mechanisms. organic-chemistry.orgorganic-chemistry.org For example, mechanistic studies on the arylation of benzoxazoles with aromatic aldehydes have utilized isotope-labeling to confirm a ring-opening step prior to condensation. rsc.org Deuterium labeling has also been employed in the synthesis of benzoxazole derivatives for use as internal standards in pharmacokinetic studies. nih.gov Although no specific isotope labeling studies have been reported for this compound, this methodology would be indispensable for definitively elucidating the mechanisms of its potential rearrangements and intermolecular reactions.
Kinetic Studies and Reaction Rate Determination
A comprehensive search of scientific literature and chemical databases was conducted to gather specific data on the kinetic studies and reaction rate determination of this compound, identified by the CAS number 77482-56-5. Despite a thorough investigation into the synthesis, reactivity, and potential reaction mechanisms of this molecule, no specific experimental or theoretical studies detailing its reaction kinetics were found.
The search included various related keywords such as "reaction rate," "kinetic data," "mechanism," and "synthesis kinetics" in conjunction with the compound's name and its structural isomers. While general information on the synthesis and biological activities of broader classes of benzoxazoles and pyrrolo-fused heterocycles is available, specific quantitative data on the reaction rates and kinetic parameters for this compound remains uncharacterised in the available scientific literature.
Consequently, the presentation of detailed research findings and data tables regarding the kinetic studies and reaction rate determination for this compound is not possible at this time. Further experimental research would be required to elucidate the kinetic profile of this specific compound.
Theoretical and Computational Chemistry Studies on 2h Pyrrolo 3,2 E Benzoxazole
Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis
Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of heterocyclic molecules. These methods provide insights into molecular geometry, electronic distribution, and stability, which are crucial for understanding their chemical behavior and potential applications.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying complex organic molecules. DFT is frequently employed to model the ground state molecular structure of benzoxazole (B165842) derivatives. nih.gov For instance, the geometry of novel benzoxazole compounds has been optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nih.gov This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov
These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography for similar benzoxazole derivatives. nih.gov Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energies and distributions of these orbitals are critical for predicting chemical reactivity and understanding electronic transitions within the molecule. dergipark.org.trresearchgate.netfrontiersin.org
Table 1: Illustrative Geometrical Parameters Calculated by DFT for a Benzoxazole Derivative
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C1-O1 | 1.37 |
| O1-C2 | 1.32 | |
| C2-N1 | 1.39 | |
| N1-C7 | 1.40 | |
| Bond Angles (°) | C1-O1-C2 | 105.5 |
| O1-C2-N1 | 115.2 | |
| C2-N1-C7 | 108.1 |
Data is representative of typical benzoxazole core structures calculated using DFT methods like B3LYP/6-311++G(d,p). nih.gov
Ab Initio Methods for High-Level Calculations
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are often used to benchmark results obtained from DFT. For complex systems like fused heterocycles, ab initio calculations can provide a more precise description of electron correlation effects, which is important for accurately predicting reaction barriers and excited state properties. While specific applications to 2H-Pyrrolo[3,2-E]benzoxazole are not detailed in the available literature, their use is a standard approach in computational chemistry for validating the electronic structures of novel heterocyclic compounds.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm molecular structures, assign experimental signals, and understand the electronic and vibrational properties of molecules. rsc.org
For benzoxazole derivatives, DFT calculations are used to predict vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.net The computed wavenumbers, often scaled to correct for systematic errors, are compared with experimental data, and potential energy distribution (PED) analysis is used to assign specific vibrational modes. researchgate.net
Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used for this purpose. The predicted chemical shifts for related heterocyclic systems are often in good agreement with experimental values, aiding in the unambiguous assignment of complex spectra. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Representative Benzoxazole Derivative
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
|---|---|---|---|
| N-H Stretch | 3410 | 3425 | Amide N-H vibration |
| C=O Stretch | 1685 | 1692 | Carbonyl stretch |
| C=N Stretch | 1630 | 1638 | Benzoxazole C=N stretch |
| C-Cl Stretch | 765 | 760 | Aromatic C-Cl vibration |
Frequencies are illustrative and based on studies of substituted benzoxazoles where DFT calculations are compared with experimental IR spectra. nih.govresearchgate.net
Computational Studies of Reaction Mechanisms and Energy Profiles
Theoretical chemistry provides invaluable insights into the pathways of chemical reactions. By mapping potential energy surfaces, computational studies can identify transition states, intermediates, and reaction products, thereby elucidating the mechanism of a reaction.
For the synthesis of benzoxazoles, DFT has been used to verify proposed reaction mechanisms. sioc-journal.cn For example, the synthesis of 2-substituted benzoxazoles from 2-aminophenols and tertiary amides is proposed to proceed through the formation of an amidinium salt intermediate, followed by nucleophilic attack, intramolecular cyclization, and elimination. nih.gov Computational modeling of such pathways helps to determine the energetic feasibility of each step. Similarly, mechanisms for the formation of benzoxazoles via condensation and aromatization have been explored, with calculations confirming the role of intermediates like 2-(benzylideneamino)phenol. acs.org These studies help rationalize product formation and optimize reaction conditions. sioc-journal.cnnih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a static state, Molecular Dynamics (MD) simulations provide a way to study their dynamic behavior over time. MD simulations are used to investigate conformational flexibility, the stability of molecules in different environments (like water), and their interactions with surrounding solvent molecules. researchgate.net
For example, MD simulations have been used to assess the stability of benzoxazole derivatives in aqueous solutions and their sensitivity to hydrolysis by calculating radial distribution functions. researchgate.net In the context of drug design, MD simulations are crucial for understanding how a ligand adapts its conformation within a protein's binding site and for refining the docked poses obtained from initial molecular docking studies. acs.orgnih.gov This provides a more realistic view of the ligand-protein complex.
In Silico Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. mdpi.com This method is central to modern drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
Derivatives of benzoxazole and fused pyrrole (B145914) systems have been extensively studied using this approach. For instance, docking studies have suggested that the antimicrobial activity of certain 2-substituted benzoxazoles can be attributed to their ability to inhibit DNA gyrase. researchgate.net Other studies have docked novel benzoxazole derivatives into the active sites of targets like the COVID-19 main protease, VEGFR-2, and thymidylate synthase to investigate their potential as antiviral or anticancer agents. nih.govdergipark.org.trijpsdronline.comnih.gov These studies provide critical information on binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ijpsdronline.comijpsdronline.com
Table 3: Examples of Molecular Docking Studies on Benzoxazole and Fused Pyrrole Derivatives
| Compound Class | Protein Target | Finding/Binding Affinity |
|---|---|---|
| 2-Substituted Benzoxazoles | DNA Gyrase | Potential inhibition linked to antimicrobial activity. researchgate.net |
| Benzoxazole Derivative | COVID-19 Main Protease | Investigated as a potential viral replication inhibitor. nih.gov |
| Benzoxazole Derivatives | VEGFR-2 | Designed as potential inhibitors for anticancer applications. nih.gov |
| Pyrrolo[3,2-e] sioc-journal.cndnu.dp.uadiazepines | EGFR/CDK2 | Docking used to rationalize potent anticancer activity. researchgate.net |
Advanced Photophysical Investigations of 2h Pyrrolo 3,2 E Benzoxazole and Its Derivatives
Absorption and Emission Characteristics of the Fused Chromophore
The absorption and emission properties of benzoxazole-containing derivatives are dictated by π-π* electronic transitions. The parent benzoxazole (B165842) compound, in the gas phase, exhibits an absorption spectrum from 240 to 400 nm, with a primary intense band dominated by a transition at 338 nm and a less intense band between 276 and 320 nm. researchgate.net The specific characteristics, such as absorption maxima (λ_abs), emission maxima (λ_em), and Stokes shift, are highly dependent on the molecular structure and the surrounding environment.
Generally, aryl-substituted benzoxazoles display high fluorescence quantum yields and small Stokes shifts, which is characteristic of π-π* transitions. For instance, theoretical studies on 1,3-benzoxazole have identified the lowest four singlet excited states to be between 199 and 245 nm, involving transitions from the HOMO and sub-HOMO to the LUMO and super-LUMO orbitals. researchgate.net
| Compound | Solvent/Phase | Absorption Max (λ_abs) | Emission Max (λ_em) | Reference |
|---|---|---|---|---|
| Parent Benzoxazole | Gas Phase | 338 nm, 293 nm, 277 nm | N/A | researchgate.net |
| 2,1,3-Benzoxadiazole Derivatives | Chloroform | ~419 nm | N/A | frontiersin.org |
| DPP-Benzoxazole Derivative (R-BOX) | Chloroform | ~600 nm (0-0 transition) | N/A | cuni.cz |
The electronic spectra of benzoxazole chromophores are highly sensitive to substitution on the heterocyclic skeleton. researchgate.net The strategic placement of electron-donating or electron-withdrawing groups can tune the energy of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission wavelengths.
Theoretical calculations have shown that substituting a phenyl group at the 2-position of the 1,3-benzoxazole ring induces a red shift in both the absorption and emission spectra. researchgate.net This bathochromic shift is further enhanced by the addition of a halogen substituent at the ortho-position of the phenyl ring. researchgate.net This effect is attributed to the extension of the π-conjugated system, which lowers the energy gap between the ground and excited states.
Similarly, in more complex systems incorporating benzoxazole, such as diketopyrrolopyrrole (DPP) derivatives, substituent effects are pronounced. The introduction of 2,5-thiophene units between a DPP core and benzoxazole end-caps results in a bathochromic shift in both absorption and emission. nih.gov A comparison between a DPP derivative functionalized with benzoxazole (an electron-withdrawing terminal group) and one with thiophene (B33073) dicyanide revealed a significant red-shift in the absorption for the latter. cuni.cz This was attributed to the dicyano derivative's longer conjugation length and the stabilization of the acceptor moiety by the more potent electron-withdrawing group. cuni.cz
Solvatochromism, the change in absorption or emission spectra with solvent polarity, provides crucial information about the difference in polarity between the ground and excited states of a molecule. For many benzoxazole derivatives, the absorption and fluorescence spectra show a relatively low dependence on solvent polarity, which is a key indicator that the transition is primarily of a π-π* nature rather than an intramolecular charge transfer (ICT) type.
Excited State Dynamics and Relaxation Pathways
Understanding the fate of a molecule after photoexcitation is critical for designing functional materials. The excited-state dynamics of benzoxazole-containing systems involve a cascade of processes, including vibrational relaxation, fluorescence, intersystem crossing, and non-radiative decay, all occurring on ultrafast timescales.
Femtosecond pump-probe spectroscopy is a powerful technique for directly observing the transient species and relaxation pathways following photoexcitation. ornl.govfu-berlin.de This method has been applied to study DPP derivatives functionalized with benzoxazole. cuni.cz
In one such study, a benzoxazole-DPP derivative (R-BOX) in chloroform, when excited at 625 nm, exhibited transient absorption spectra characterized by two main features: a positive absorption band corresponding to excited-state absorption (ESA) and a negative band. cuni.cz The negative feature, which extends beyond the ground-state absorption spectrum, is attributed to a significant contribution from stimulated emission (SE). cuni.cz This particular derivative was found to be strongly emissive and relaxes directly back to the ground state with a fluorescence lifetime of 3.4 ns, indicating a relatively simple and direct relaxation pathway in solution. cuni.cz The dynamics of the parent oxazole (B20620) ring have been shown to involve an ultrafast decay process characterized by ring-opening and ring-closure. researchgate.net
| Compound/System | Technique | Observed Process | Timescale | Reference |
|---|---|---|---|---|
| DPP-Benzoxazole Derivative (R-BOX) | Femtosecond Pump-Probe | Fluorescence Lifetime | 3.4 ns | cuni.cz |
| Perylenebisimide Derivatives | Femtosecond Transient Absorption | Intramolecular Charge Transfer (ICT) | 0.9 ps | nih.gov |
| Perylenebisimide Derivatives | Femtosecond Transient Absorption | Intersystem Crossing (ISC) | 3.7 ns | nih.gov |
Intersystem crossing (ISC) is a process where a molecule in an excited singlet state (S₁) transitions to an excited triplet state (T₁). The efficiency of this process is crucial for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs). For many simple aromatic organic compounds, ISC is inefficient. nih.gov
Singlet fission (SF) is a photophysical process in which a singlet exciton (B1674681) in a molecular crystal or aggregate converts into two triplet excitons. This phenomenon has the potential to significantly enhance the efficiency of photovoltaic devices. SF is energetically demanding and requires that the energy of the first excited singlet state (E(S₁)) is approximately twice the energy of the first triplet state (E(T₁)).
While there is no direct evidence of singlet fission in 2H-Pyrrolo[3,2-e]benzoxazole itself, studies on related chromophores provide context. Research on polycrystalline thin films of certain diketopyrrolopyrrole (TDPP) derivatives has shown that singlet fission can occur, proceeding through an intermediate excimer-like state. acs.orgresearchgate.net The efficiency of SF in these systems was found to be highly dependent on the intermolecular packing and the degree of charge transfer interactions between adjacent molecules. acs.orgresearchgate.net In one investigation of a DPP derivative thin film, a spectral feature resembling singlet fission was observed; however, further analysis concluded that it was a laser-induced thermal artifact, highlighting the care required in assigning such phenomena. cuni.cz The exploration of singlet fission in new chromophores like this compound would require careful investigation of its solid-state packing and triplet state energy.
Determination of Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the emission process of a fluorophore. For benzoxazole derivatives, these properties are highly sensitive to the molecular structure and the surrounding environment.
Research into various benzoxazole-containing compounds has demonstrated a wide range of fluorescence quantum yields. For instance, certain benzothiazole (B30560) derivatives, which share structural similarities with benzoxazoles, exhibit quantum yields that can be finely tuned from nearly zero to almost 100% through strategic chemical substitutions. nih.gov The emission efficiency is influenced by the interplay between the electronically excited Franck-Condon state and the position of conical intersections. nih.gov
The solvent environment also plays a crucial role. For some benzothiazole-based fluorophores, an increase in solvent viscosity has been shown to positively influence the emission properties, leading to higher fluorescence quantum yields. nih.gov This is attributed to the restriction of non-radiative decay pathways. Similarly, for certain 5-R-2-(quinolin-2-yl)-1,3-benzoxazole derivatives, the fluorescence quantum yields increase with the growth of solvent polarity and hydrogen-bond donor ability. researchgate.net For example, quantum yields for specific derivatives in this class were observed to increase from approximately 0.11–0.30 in toluene (B28343) to 0.38–0.52 in solvents with greater hydrogen-bond donating capability. researchgate.net
The following table summarizes the fluorescence quantum yields for a selection of benzoxazole and related heterocyclic derivatives, illustrating the impact of substituent groups on the emission efficiency.
| Compound Class | Substituent Groups | Fluorescence Quantum Yield (Φf) | Reference |
| Benzothiazole-difluoroborates | OMe/OMe | 0.880 | nih.gov |
| Benzothiazole-difluoroborates | OMe/H | 0.606 | nih.gov |
| Benzothiazole-difluoroborates | H/H | 0.514 | nih.gov |
| 2,1,3-Benzoxadiazole Derivatives | D-π-A-π-D system | ~0.5 | frontiersin.org |
| 5-R-2-(quinolin-2-yl)-1,3-benzoxazoles | Varied R groups | 0.11 - 0.52 (solvent dependent) | researchgate.net |
Potential as Fluorescent Probes, Dyes, and Organic Light-Emitting Materials
The favorable photophysical properties of the benzoxazole scaffold, including high fluorescence quantum yields and environmental sensitivity, make this compound and its derivatives promising candidates for a range of applications in materials science and analytical chemistry.
Fluorescent Probes: Derivatives of benzoxazole have been successfully developed as fluorescent probes for sensing various analytes. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been shown to be a viable fluorescent probe for detecting magnesium cations. nih.gov This same compound, along with its benzothiazole analogue, is also sensitive to pH changes, exhibiting significant fluorescence enhancement under basic conditions (pH 7-8). nih.gov The high acidity of the fluorophenol moiety is credited for this high sensitivity and selectivity. nih.gov The synthesis of new fluorescent probes incorporating thiophene and benzoxazole moieties has also been described, which respond to paramagnetic Cu(II) and Ni(II) metal ions, as well as diamagnetic Hg(II), through a quenching effect. researchgate.net
Fluorescent Dyes: The benzoxazole and benzothiazole cores are integral components of many functional dyes. researchgate.net These heterocyclic molecules often possess a large conjugated structure, which contributes to their high fluorescence quantum yields and both chemical and photophysical stability. researchgate.net Hemicyanine dyes incorporating benzoxazole and benzothiazole moieties absorb in the UV-Vis region and display broad emission spectra with maxima around 500–520 nm. researchgate.net The strong push-pull character and significant fluorescence of thienyl- and bithienyl-1,3-benzothiazoles also make them suitable as fluorescent materials. researchgate.net
Organic Light-Emitting Materials: The development of efficient organic light-emitting diodes (OLEDs) relies on materials with high quantum efficiencies and specific emission characteristics. While research on this compound itself is limited in this area, related heterocyclic structures have shown great promise. For instance, a novel deep-blue fluorescent emitter, BCz–BFPz, which incorporates a benzofuro[2,3-b]pyrazine unit, has a high fluorescence quantum efficiency of 98% in toluene solution. nih.gov OLEDs fabricated with this material have demonstrated a maximum external quantum efficiency of 4.34% with excellent color purity. nih.gov Furthermore, iridium(III) complexes containing pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole and indolo[3,2,1-jk]carbazole (B1256015) units have been developed as emitters for OLEDs, achieving high photoluminescence quantum yields of up to 89% and 90% respectively, with narrow emission bandwidths. rsc.orgrsc.org These examples highlight the potential of complex heterocyclic systems, including those related to the pyrrolo-benzoxazole framework, in the design of next-generation OLED materials.
Advanced Applications and Structure Activity/property Relationships in Chemical Biology and Materials Science for 2h Pyrrolo 3,2 E Benzoxazole Derivatives
Molecular Design Principles for Developing Bioactive Scaffolds
The design of bioactive molecules based on the 2H-pyrrolo[3,2-e]benzoxazole core follows established principles of medicinal chemistry, focusing on structure-activity relationships (SAR). The pyrrole (B145914) and benzoxazole (B165842) rings are key structures in many natural and synthetic compounds known for their biological activity. biolmolchem.combiolmolchem.com The benzoxazole moiety, in particular, is considered an isostere of natural nucleic bases like adenine and guanine, allowing it to interact effectively with biological macromolecules. ijrrjournal.com
SAR studies on related benzoxazole derivatives reveal that the biological activity can be significantly modulated by the nature and position of substituents on the core structure. researchgate.net The introduction of various functional groups can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to specific biological targets. For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors, studies showed that incorporating an isoindoline group at the 2-position of the benzoxazole ring led to particularly potent compounds. researchgate.net Similarly, the presence of electron-withdrawing or electron-releasing groups can enhance the antimicrobial and antiproliferative effects of benzoxazole derivatives. researchgate.net These principles guide the rational design of new this compound derivatives, aiming to optimize their interaction with specific enzymes or cellular pathways to achieve desired therapeutic effects.
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the benzoxazole and pyrrolo-benzoxazole scaffolds have been extensively investigated as inhibitors of various enzymes critical to disease progression, particularly in oncology and infectious diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a major target for the development of anticancer therapies. nih.gov Several series of benzoxazole-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.
One study detailed a series of modified benzoxazole-based compounds, with some exhibiting exceptional VEGFR-2 inhibition. For example, compound 8d showed an IC₅₀ value of 0.0554 µM against VEGFR-2, which was more potent than the standard drug sorafenib (IC₅₀ = 0.0782 µM). nih.gov Other compounds from the same series, 8a and 8e , also demonstrated superior VEGFR-2 inhibitory activity compared to sorafenib, with IC₅₀ values of 0.0579 µM and 0.0741 µM, respectively. nih.govresearchgate.net
In another investigation, a series of 2-thioacetamide linked benzoxazole-benzamide conjugates were developed as potential VEGFR-2 inhibitors. nih.gov Compounds 1 and 11 from this series showed potent inhibition of the enzyme and displayed excellent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. nih.gov Similarly, a different set of novel benzoxazole derivatives was evaluated, where compound 14o was identified as the most potent VEGFR-2 inhibitor, comparable in activity to sorafenib. semanticscholar.org These studies underscore the potential of the benzoxazole scaffold in designing effective kinase inhibitors.
Table 1: VEGFR-2 Kinase Inhibition by Selected Benzoxazole Derivatives
| Compound | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|
| Sorafenib | 0.0782 | nih.gov |
| Compound 8d | 0.0554 | nih.gov |
| Compound 8a | 0.0579 | nih.govresearchgate.net |
| Compound 8e | 0.0741 | nih.govresearchgate.net |
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. It is the primary target for azole antifungal drugs. nih.govnih.gov The design of selective inhibitors for fungal CYP51 over its human homolog is a key strategy in developing safer and more effective antifungal agents.
Research into novel azole derivatives has provided insight into the inhibition of CYP51. In one study, two series of azole derivatives were synthesized and evaluated for their inhibitory activity against Candida albicans CYP51 (CaCYP51). nih.gov An extended triazole derivative, 12c , displayed a potent IC₅₀ of 0.33 µM and a binding affinity (Kd) of 43±18 nM, comparable to the widely used antifungal drug fluconazole (IC₅₀ = 0.31 µM; Kd = 41±13 nM). nih.govcardiff.ac.uk An imidazole-containing derivative, 5f , also showed strong inhibition with an IC₅₀ of 0.46 µM. nih.govcardiff.ac.uk
These studies confirm that azole-containing heterocyclic compounds can be potent inhibitors of CYP51. The mechanism involves the azole's nitrogen atom coordinating with the heme iron atom in the enzyme's active site, thereby blocking its catalytic function. researchgate.net The selectivity of these compounds for fungal CYP51 over the human enzyme is a critical factor in their design, with some derivatives showing higher selectivity than existing drugs. nih.govcardiff.ac.uk
Table 2: Inhibition of Candida albicans CYP51 by Selected Azole Derivatives
| Compound | IC₅₀ (µM) | Kd (nM) | Reference |
|---|---|---|---|
| Fluconazole | 0.31 | 41±13 | nih.govcardiff.ac.uk |
| Posaconazole | 0.20 | 43±11 | nih.govcardiff.ac.uk |
| Compound 12c | 0.33 | 43±18 | nih.govcardiff.ac.uk |
| Compound 5f | 0.46 | 62±17 | nih.govcardiff.ac.uk |
Modulatory Effects on Cellular Pathways and Processes (in vitro studies)
The anticancer activity of this compound and related compounds often stems from their ability to modulate critical cellular processes, leading to the inhibition of cancer cell proliferation and survival. In vitro studies have demonstrated their capacity to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis is a key mechanism by which anticancer agents eliminate malignant cells. Several studies have shown that benzoxazole derivatives are effective inducers of apoptosis.
A benzoxazole derivative, K313 , was found to mediate apoptosis in human B-cell leukemia and lymphoma cells, accompanied by the activation of caspase-9 and caspase-3. nih.gov In studies focused on VEGFR-2 inhibitors, compound 8d was shown to significantly increase the death rate of HepG2 liver cancer cells from 2.70% to 70.23%, with the primary mechanism being apoptosis. nih.gov The rate of apoptosis sharply increased from 0.60% to 65.22% in the late stage and from 1.50% to 2.85% in the early stage. nih.gov Another benzoxazole derivative, 14b , induced apoptosis in 16.52% of HepG2 cells, compared to just 0.67% in control cells, and this effect was supported by a 4.8-fold increase in caspase-3 levels. semanticscholar.org Furthermore, the benzoxazole-benzamide conjugates 1 and 11 were found to induce apoptosis and inhibit the expression of anti-apoptotic proteins like Bcl-2. nih.gov Pyrrolo-1,5-benzoxazepine (PBOX) compounds have also been shown to induce apoptosis following G2/M arrest. nih.gov
The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a common strategy for cancer therapy. Benzoxazole derivatives have been shown to cause cell cycle arrest at various phases.
For instance, certain benzoxazole-benzamide conjugates (1 and 11 ) that inhibit VEGFR-2 were found to induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov Members of the pyrrolo-1,5-benzoxazepine (PBOX) family also cause G2/M arrest, which is followed by the induction of apoptosis. nih.gov In contrast, the benzoxazole derivative K313 was reported to induce a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. nih.gov Additionally, other potent benzoxazole-based VEGFR-2 inhibitors have been shown to arrest cancer cell growth at the pre-G1 phase, which is indicative of apoptosis. nih.govresearchgate.netsemanticscholar.org This ability to halt cell proliferation at different checkpoints highlights the diverse mechanisms through which these compounds can exert their anticancer effects.
Table 3: Summary of Cellular Effects of Benzoxazole Derivatives
| Compound/Class | Cell Line | Effect | Reference |
|---|---|---|---|
| Compound 8d | HepG2 | Pre-G1 arrest, Apoptosis | nih.govresearchgate.net |
| Compound 14b | HepG2 | Pre-G1 arrest, Apoptosis | semanticscholar.org |
| K313 | Nalm-6, Daudi | G0/G1 arrest, Apoptosis | nih.gov |
| PBOX compounds | Prostate Cancer Cells | G2/M arrest, Apoptosis | nih.gov |
| Compounds 1 & 11 | HCT-116, MCF-7 | G2/M arrest, Apoptosis | nih.gov |
Tubulin Polymerization Inhibition
Derivatives of fused pyrrole heterocyclic systems have been identified as promising inhibitors of tubulin polymerization, a critical mechanism for the development of anticancer agents. These compounds typically function by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Research into related scaffolds, such as 5-aryltetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones, has provided a basis for understanding the structure-activity relationships (SAR) for this class of inhibitors. nih.gov The antiproliferative activity is closely correlated with the ability to inhibit tubulin polymerization. mdpi.com For instance, the substitution pattern on the aryl rings significantly influences potency. Molecular modeling has suggested that certain substitutions can lead to steric clashes with amino acid residues like αGln11 and αTyr224 in the colchicine binding pocket, potentially reducing the compound-protein complex stability and thus lowering inhibitory activity. mdpi.com
One of the most potent compounds identified in a study of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones was a 3-hydroxyphenyl-substituted derivative, which demonstrated an IC₅₀ value of 5.9 µM in A549 cells and effectively inhibited tubulin polymerization. nih.gov This highlights the importance of the aryl substituent's electronic and steric properties in achieving high affinity for the tubulin target. The novel pyrrolo[1,2-a]quinoline skeleton has expanded the known SAR landscape for drugs targeting the colchicine site of tubulin. nih.gov
| Compound Class | Specific Derivative | Activity | Reference |
| 5-aryltetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | 3-hydroxyphenyl substituted | IC₅₀ = 5.9 µM (A549 cells) | nih.gov |
| 2-anilino triazolopyrimidines | p-toluidino derivative (3d) | Tubulin Polymerization IC₅₀ = 0.45 µM | mdpi.com |
| 2-anilino triazolopyrimidines | p-ethylanilino derivative (3h) | Tubulin Polymerization IC₅₀ = 1.9 µM | mdpi.com |
| 2-anilino triazolopyrimidines | m-methoxy derivative (3l) | Tubulin Polymerization IC₅₀ = 2.2 µM | mdpi.com |
Immunomodulatory Effects (e.g., TNF-α and IL-6 Modulation)
Pyrrole-containing compounds have demonstrated significant potential as immunomodulatory agents, particularly in the context of inflammation. mdpi.com These molecules can influence the production of key pro-inflammatory and anti-inflammatory cytokines.
Studies on pyrrole derivatives have shown the ability to suppress pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com For example, in a lipopolysaccharide (LPS)-induced systemic inflammation model, which simulates immune activation, certain pyrrole derivatives have been shown to significantly decrease serum TNF-α levels. mdpi.comnih.gov The mechanism often involves modulating signaling pathways within immune cells like macrophages and monocytes. mdpi.com
The structure-activity relationship for TNF-α inhibition in a series of 2-substituted pyrrolo[2,3-b]quinoxalines indicated that the nature of the substituent at the C-2 position is critical. nih.gov Aryl moieties at this position were generally more effective than long-chain alkyl groups. nih.gov Specifically, compounds 3c, 3d, 3i, and 3j in the study showed promising inhibition of over 70%. nih.gov Interestingly, some pyrrole derivatives exhibit selective cytokine modulation. For instance, the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was found to decrease TNF-α while significantly elevating levels of the anti-inflammatory cytokine TGF-β1, without affecting IL-10 levels. mdpi.comnih.gov This suggests a sophisticated immunomodulatory role beyond simple anti-inflammatory suppression, potentially promoting tissue repair processes. mdpi.com
| Compound Class | Key Finding | Cytokine Modulated | Reference |
| Pyrrole derivative | Significantly decreased serum TNF-α after repeated treatment. | TNF-α (decrease) | mdpi.comnih.gov |
| Pyrrole derivative | Significantly increased serum TGF-β1 after single and repeated doses. | TGF-β1 (increase) | mdpi.comnih.gov |
| 2-substituted pyrrolo[2,3-b]quinoxalines | Derivatives with aryl moieties at C-2 showed potent inhibition. | TNF-α (decrease) | nih.gov |
Antimicrobial Activity Studies (in vitro, focusing on mechanisms of action against specific microbial strains)
Fused heterocyclic systems containing pyrrole and benzoxazole moieties are recognized for their broad-spectrum antimicrobial properties. wisdomlib.orgnih.gov These compounds have been evaluated against various Gram-positive and Gram-negative bacteria as well as fungal pathogens. nih.gov
Derivatives of pyrrolo[2,1-b] mdpi.comwisdomlib.orgbenzothiazole (B30560), a related sulfur-containing analog, have shown potent activity. One derivative, featuring a p-fluorophenyl substituent, exhibited exceptional activity against a range of bacteria with Minimum Inhibitory Concentration (MIC) values between 4–10 μmol L⁻¹. mdpi.com Another derivative with a thiophene (B33073) moiety was particularly potent against Staphylococcus aureus. mdpi.com The antimicrobial activity is highly dependent on the substituents attached to the core structure. For example, the presence of electron-withdrawing groups like bromine on the benzoxazole ring can increase activity against Gram-positive bacteria such as Bacillus subtilis. nih.gov
The mechanism of action for these types of compounds can be diverse. Pyrrolamides, for instance, are known to target DNA gyrase, a vital bacterial enzyme. nih.gov Inhibition of this enzyme disrupts DNA synthesis, leading to cell death. nih.gov Other pyrrole-based natural products, like Calcimycin (a pyrrole polyether-based benzoxazole alkaloid), act as ionophores, disrupting the ion balance across bacterial cell membranes, a mechanism that is effective against Gram-positive bacteria. nih.govmdpi.com
| Compound Class | Microbial Strain | MIC Value | Proposed Mechanism | Reference |
| Pyrrolo[2,1-b] mdpi.comwisdomlib.orgbenzothiazole derivative (with p-fluorophenyl) | Various Bacteria | 4–10 μmol L⁻¹ | Not specified | mdpi.com |
| Pyrrolo[2,1-b] mdpi.comwisdomlib.orgbenzothiazole derivative (with thiophene) | Staphylococcus aureus | Potent activity noted | Not specified | mdpi.com |
| Benzoxazolylalanine derivative (H-Box(4PyBr)-OMe) | Bacillus subtilis | Most active in series | Not specified | nih.gov |
| Pyrrolamides | Mycobacterium tuberculosis | IC₅₀ < 5 nM | DNA gyrase inhibition | nih.gov |
Exploration in Functional Materials Development
The rigid, planar, and electron-rich nature of the this compound scaffold makes it an attractive building block for the development of novel functional organic materials.
Organic Dyes and Pigments with Tunable Optical Properties
The extended π-conjugation in pyrrolo-benzoxazole systems gives rise to strong absorption and emission in the visible spectrum, making them suitable for use as organic dyes and pigments. The optical properties can be finely tuned through chemical modification. For example, extending the conjugation by introducing linkers like thiophene between a diketopyrrolopyrrole (DPP) core and a benzoxazole moiety results in significant bathochromic (red) shifts in the absorption and emission spectra. nih.gov
Theoretical studies using Density Functional Theory (DFT) on benzoxazole-based D–π–A (Donor–π–Acceptor) architectures have shown that the strategic placement of electron-donating and electron-withdrawing groups can modulate the electronic configuration, leading to enhanced absorption in the near-visible region. mdpi.com The solvent environment also plays a crucial role, with polar solvents often causing spectral shifts and enhancing nonlinear optical properties like two-photon absorption (TPA). mdpi.com
| Compound Family | Structural Modification | Effect on Optical Properties | Reference |
| Diketopyrrolopyrroles with benzoxazole | Introduction of thiophene linker | Bathochromic shift in absorption from ~520 nm to ~615 nm | nih.gov |
| Benzoxazole D–π–A systems | Addition of ionic substituents | Enhanced absorption and significant increase in TPA cross-section in polar solvents | mdpi.com |
| Pyrrolo[3,2-b]pyrroles (related scaffold) | π-Expansion and electron-donating groups | Red-shifted absorption (500-600 nm) and emission (520-670 nm) | researchgate.net |
Applications in Photovoltaics and Organic Electronics
The tunable electronic and optical properties of these scaffolds are highly relevant for applications in organic electronics, particularly in organic photovoltaics (OPVs). Fused pyrrole-containing systems have been successfully employed as building blocks in both electron-donor and electron-acceptor materials. rsc.org
A novel non-fullerene small molecule acceptor, named BZIC, was developed based on a ladder-type thieno[3,2-b]pyrrolo-fused pentacyclic benzotriazole core. nih.gov This material exhibited a low optical bandgap of 1.45 eV and broad, efficient absorption between 600 and 850 nm. nih.gov When used as an acceptor in an organic solar cell, a power conversion efficiency (PCE) of 6.30% was achieved, demonstrating the potential of such multi-fused benzotriazole/pyrrole derivatives in efficient photovoltaics. nih.govresearchgate.net Similarly, sensitizers incorporating a fused segment of benzotriazole and thieno[3,2-b]pyrrole have been synthesized for dye-sensitized solar cells (DSSCs), achieving a PCE of 8.14%. rsc.org The performance of these materials is dictated by their HOMO/LUMO energy levels, absorption spectrum, and charge carrier mobility. nih.gov
Development as Ligands for Transition Metal Catalysis
The nitrogen and oxygen atoms within the this compound structure can act as coordination sites for transition metals, opening up possibilities for their use as ligands in catalysis. While specific applications for this exact isomer are not extensively documented, N-heterocycles are fundamental in catalysis. They can be used to create chiral metal complexes for asymmetric synthesis or to direct C-H functionalization reactions. snnu.edu.cn For example, in related indole (B1671886) chemistry, N-tethered directing groups are used for Rh(III)-catalyzed carbene insertion into C(2)-H bonds. snnu.edu.cn The development of ligands based on the pyrrolo-benzoxazole core could offer unique steric and electronic environments for metal centers, potentially leading to novel reactivity and selectivity in a range of organic transformations. acs.org
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Extensive research into the structure-activity relationships (SAR) and structure-property relationships (SPR) of heterocyclic compounds is crucial for the development of novel therapeutic agents and advanced materials. While direct and extensive SAR/SPR studies specifically focused on the this compound scaffold are limited in publicly available literature, valuable insights can be extrapolated from the broader class of benzoxazole derivatives and related pyrrolo-fused heterocyclic systems. These studies form the foundation for the rational design of new molecules with enhanced biological efficacy and desired physicochemical properties.
Correlating Structural Modifications with Biological Efficacy
The biological activity of benzoxazole-containing molecules is significantly influenced by the nature and position of various substituents on the core structure. By systematically altering these functional groups, researchers can establish clear correlations between structural modifications and the resulting biological effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Key structural modifications and their general impact on biological efficacy, drawn from studies on related benzoxazole derivatives, are outlined below. It is important to note that these are general trends, and the specific impact on the this compound system would require dedicated empirical studies.
Table 1: General Structure-Activity Relationships for Benzoxazole Derivatives
| Modification Site | Substituent Type | General Impact on Biological Activity | Potential Rationale |
| Pyrrole Ring | Electron-donating groups (e.g., -CH₃, -OCH₃) | May enhance activity. | Increased electron density on the heterocyclic system can modulate binding affinity to biological targets. |
| Electron-withdrawing groups (e.g., -NO₂, -CN, Halogens) | Can either increase or decrease activity depending on the target. | Alters the electronic profile and can influence metabolic stability and target interactions. | |
| Bulky substituents | May decrease activity. | Steric hindrance can prevent optimal binding to the active site of a target protein. | |
| Benzoxazole Ring (Phenyl portion) | Halogens (e.g., -Cl, -F, -Br) | Often increases lipophilicity and can enhance cell membrane permeability and binding affinity. | Improves pharmacokinetic properties and can form halogen bonds with target proteins. |
| Methoxy (-OCH₃) or Hydroxyl (-OH) groups | Can form hydrogen bonds with target residues, often enhancing binding affinity. | Introduction of hydrogen bond donors/acceptors can lead to more specific and stronger interactions. | |
| Linker between core and substituents | Flexible alkyl chains | Can allow for optimal positioning of a pharmacophore within a binding pocket. | Increased conformational flexibility can help overcome unfavorable steric interactions. |
| Rigid linkers (e.g., amides, triazoles) | Can lock the molecule in a bioactive conformation, potentially increasing potency. | Reduces the entropic penalty of binding by pre-organizing the molecule for interaction with the target. |
For instance, studies on various anticancer benzoxazoles have demonstrated that the introduction of a nitro group at specific positions can enhance cytotoxic activity. Similarly, the presence of small alkyl or methoxy groups on the benzene (B151609) ring has been shown to be favorable for antimicrobial and anti-inflammatory activities in many benzoxazole series.
Rational Design Based on Computational and Experimental SAR/SPR Data
The integration of computational modeling with experimental data provides a powerful platform for the rational design of novel this compound derivatives with tailored properties. This synergistic approach accelerates the drug discovery and materials development process by prioritizing the synthesis of compounds with the highest probability of success.
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking virtual libraries of this compound derivatives into the active site of a relevant enzyme or receptor, researchers can identify compounds with the most favorable binding energies and interaction patterns. This information guides the selection of substituents that are likely to enhance biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of known active and inactive benzoxazole derivatives, it is possible to predict the activity of new, unsynthesized analogs.
Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of molecules, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the reactivity and potential applications of this compound derivatives in materials science, for example, in the design of organic light-emitting diodes (OLEDs) or sensors.
Experimental Validation:
The predictions from computational models are then validated through the synthesis and experimental testing of the designed compounds. This iterative cycle of design, synthesis, and testing allows for the continuous refinement of SAR/SPR models and the progressive optimization of lead compounds.
Table 2: An Illustrative Workflow for Rational Design
| Step | Methodology | Objective | Expected Outcome |
| 1. Target Identification & Validation | Biological assays, Literature review | Identify a relevant biological target for a specific disease or a desired property for a material. | A validated target protein or a defined set of material properties. |
| 2. Hit Identification | High-throughput screening (HTS), Virtual screening | Discover initial compounds (hits) that exhibit the desired activity or property. | A set of hit molecules, including potentially this compound scaffolds. |
| 3. Computational Modeling | Molecular Docking, QSAR, DFT | Understand the binding mode of hits and predict the activity of new analogs. | A predictive model and a prioritized list of virtual compounds for synthesis. |
| 4. Lead Optimization | Chemical synthesis | Synthesize the prioritized virtual compounds. | A library of novel this compound derivatives. |
| 5. In Vitro & In Vivo Testing | Biological assays, Material characterization | Evaluate the biological activity or material properties of the synthesized compounds. | Experimental data to validate computational predictions and identify lead compounds. |
| 6. SAR/SPR Refinement | Data analysis | Refine the understanding of how structural changes affect activity/properties. | An improved predictive model for the next design cycle. |
Through this integrated approach, the development of this compound derivatives can be guided by a deep understanding of their structure-activity and structure-property relationships, ultimately leading to the creation of more effective and efficient molecules for a wide range of applications in chemical biology and materials science.
Future Perspectives and Emerging Research Directions for 2h Pyrrolo 3,2 E Benzoxazole
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of 2H-Pyrrolo[3,2-E]benzoxazole and its derivatives will likely focus on moving beyond traditional multi-step, high-temperature reactions towards more efficient and environmentally benign methodologies. Modern synthetic strategies that emphasize atom economy, energy efficiency, and waste reduction are paramount.
Key areas for development include:
Catalyst-Free and Metal-Free Reactions: Inspired by methods for other heterocyclic systems, approaches like UV light-induced intramolecular dehydrogenation photocyclization could offer a clean pathway, avoiding the need for catalysts or additives. researchgate.net
Sustainable Reaction Media: The use of deep eutectic solvents (DES), which are biodegradable and low-cost, has been successfully applied to the synthesis of other benzoxazole (B165842) derivatives. mdpi.com This approach, along with microwave and ultrasound-assisted synthesis, can significantly reduce reaction times and energy consumption. nih.govconsensus.app
Multicomponent Reactions (MCRs): Isocyanide-based MCRs have proven effective for the one-pot synthesis of complex pyrrole-fused heterocycles, offering high efficiency and structural diversity from simple starting materials. nih.gov Adapting MCR strategies for the this compound core could rapidly generate libraries of novel compounds.
| Synthesis Method | Key Advantages | Relevant Precursors | Reference |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | 2-aminophenols, aldehydes | consensus.app |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields | 2-aminophenols, aldehydes | consensus.app |
| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, recyclable media | Aldehydes, alkyl halides | mdpi.com |
| Photocatalysis | Catalyst-free, environmentally friendly, mild conditions | Substituted pyrazoles | researchgate.net |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity | Isocyanides, cyclic imines, gem-diactivated olefins | nih.gov |
Exploration of Undiscovered Reactivity and Transformation Pathways
The reactivity of the this compound nucleus is largely unexplored. A systematic investigation into its chemical behavior is essential for functionalizing the core scaffold and synthesizing diverse derivatives. Future research should focus on understanding how the fusion of the pyrrole (B145914) and benzoxazole rings influences their individual reactivity patterns.
Potential areas of exploration include:
Cycloaddition Reactions: The pyrrole moiety is known to participate in cycloaddition reactions. Studies on related pyrrolocarbazoles show they can undergo hetero-Diels-Alder reactions with electron-deficient species like nitrosoalkenes. researchgate.net Investigating similar reactions with this compound could lead to novel, complex heterocyclic systems.
Electrophilic Substitution: The electron-rich nature of the pyrrole ring suggests a susceptibility to electrophilic substitution. Determining the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts acylation is crucial for creating targeted derivatives.
Metal-Catalyzed Cross-Coupling: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated derivatives of this compound would be a powerful tool for introducing aryl, alkyl, and alkynyl substituents, enabling fine-tuning of the molecule's electronic and steric properties.
Integration of Advanced Computational Modeling for Predictive Design and Optimization
In silico methods are becoming indispensable in modern chemical research for accelerating the design and optimization process. Integrating computational modeling can provide deep insights into the properties of this compound and guide experimental efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict the outcomes of chemical reactions by modeling transition states and reaction pathways. researchgate.net This is particularly valuable for understanding the regioselectivity of cycloaddition and electrophilic substitution reactions. researchgate.net Furthermore, DFT can predict electronic properties, such as HOMO-LUMO energy gaps, which are relevant for applications in materials science. researchgate.net
Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding modes and affinities of this compound derivatives with specific biological targets, such as protein kinases or enzymes. tandfonline.comnih.govmdpi.com This allows for the rational design of compounds with enhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of bioactive compounds is identified, QSAR models can be developed to correlate structural features with biological activity, enabling the predictive design of more potent analogues. researchgate.net
Expanding the Scope of Bioactive Applications through Targeted Design
The individual pyrrole and benzoxazole rings are well-established pharmacophores found in numerous bioactive compounds. nih.govnih.govrsc.org Their fusion in the this compound scaffold creates a novel platform for the targeted design of new therapeutic agents. Research will likely target diseases where related heterocyclic systems have shown promise.
Promising therapeutic areas include:
Oncology: Pyrrolo[2,3-d]pyrimidines and benzoxazoles are known to exhibit potent anticancer activity by inhibiting key targets like VEGFR-2 kinase. nih.govnih.govmdpi.com Derivatives of this compound could be designed as specific kinase inhibitors for various cancer types. nih.govmdpi.com
Antimicrobial Agents: Numerous benzoxazole and pyrrole derivatives have demonstrated significant activity against bacteria and fungi, including drug-resistant strains. mdpi.comnih.govresearchgate.netresearchgate.net The this compound core could serve as a template for novel antibiotics or antifungals.
Antiviral Agents: Pyrrole-fused pyrimidines have shown activity against viruses like HCV by targeting viral polymerases. nih.gov This suggests that derivatives of the target scaffold could be explored for their potential as antiviral drugs.
| Compound Class | Biological Activity | Specific Target/Mechanism | Reference(s) |
| Pyrrolo[2,3-d]pyrimidines | Anticancer | VEGFR-2 Kinase Inhibition | mdpi.comnih.gov |
| Benzoxazole Derivatives | Anticancer | Tubulin Polymerization Inhibition, Apoptosis Induction | mdpi.comnih.govmdpi.com |
| Pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidines | Antitubercular | Sterol 14alpha-demethylase (CYP51) Inhibition | researchgate.net |
| Pyrrole Derivatives | Antimycobacterial | General antimicrobial action | researchgate.net |
| Pyrrolo[3,2-e] researchgate.nettandfonline.comacs.orgtriazolo[4,3-c]pyrimidines | Antiviral (HCV) | NS5B RNA-dependent RNA polymerase inhibition | nih.gov |
| Benzoxazole Derivatives | Antibacterial, Antifungal | Broad-spectrum activity | nih.gov |
Novel Applications in Advanced Materials Science and Nanotechnology
Beyond bioactivity, the rigid, planar structure and conjugated π-system of this compound suggest its potential utility in materials science. The photophysical properties of this scaffold are a key area for future investigation.
Emerging applications may include:
Organic Light-Emitting Diodes (OLEDs): Oxazole (B20620) and benzoxazole derivatives are known for their fluorescent properties and have been used in the development of organic light-emitting materials. researchgate.net The extended conjugation in the this compound system could lead to compounds with tunable emission spectra suitable for OLED applications.
Fluorescent Probes and Sensors: The inherent fluorescence of the benzoxazole moiety can be modulated by substitution on the pyrrole ring. researchgate.net This opens the door to designing novel fluorescent probes that can detect specific ions, molecules, or changes in the cellular environment.
Organic Semiconductors: The planar, electron-rich nature of the scaffold makes it a candidate for incorporation into organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells, where efficient charge transport is critical.
Synergistic Approaches Combining Synthetic, Theoretical, and Applied Research Disciplines
The most rapid and impactful progress in understanding and utilizing this compound will come from a synergistic, multidisciplinary approach. The traditional linear process of synthesis followed by testing is being replaced by an integrated model where different fields of study inform one another in a continuous feedback loop.
This integrated strategy involves:
Computational Prediction informing Synthesis: Using DFT and other models to predict promising molecular targets before committing resources to their synthesis. researchgate.netnih.gov
High-Throughput Synthesis and Screening: Employing modern, sustainable synthetic methods to quickly create libraries of derivatives, which are then rapidly screened for biological activity or material properties.
Experimental Validation of Theoretical Models: Using empirical data from bioactivity assays and material characterization to refine and improve the accuracy of computational models, leading to better predictive power in the next design cycle.
By combining the development of efficient synthetic routes, predictive computational modeling, and targeted experimental screening, the scientific community can systematically explore the chemical space around the this compound scaffold and accelerate its development from a chemical curiosity into a valuable tool for medicine and technology.
Q & A
Basic Questions
Q. What are common synthetic routes for preparing 2H-Pyrrolo[3,2-E]benzoxazole derivatives?
- Methodological Answer : A widely used approach involves condensation reactions between 2-aminophenol derivatives and carbonyl-containing reagents under acidic or catalytic conditions. For example, refluxing 4-hydroxybenzaldehyde derivatives with 2-aminophenol in ethanol with glacial acetic acid forms Schiff bases, which undergo oxidative cyclization to yield benzoxazoles . Green synthesis methods, such as microwave-assisted reactions or mechanochemical grinding, can improve efficiency and reduce solvent use . Characterization typically involves NMR, IR, and mass spectrometry to confirm structure .
Q. How are benzoxazole derivatives typically characterized in academic research?
- Methodological Answer : Structural elucidation relies on spectral
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–8.2 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at ~1600–1650 cm⁻¹) .
- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns . Elemental analysis validates purity and stoichiometry .
Q. What are standard protocols for evaluating the antimicrobial activity of benzoxazole compounds?
- Methodological Answer : The Minimum Inhibitory Concentration (MIC) assay is standard. Serial dilutions of the compound are tested against bacterial/fungal strains (e.g., E. coli, C. albicans) in broth media. MIC values (µg/mL) indicate the lowest concentration inhibiting visible growth after 24–48 hours . Control antibiotics (e.g., ciprofloxacin) are included for comparison. Data interpretation must account for solvent effects and microbial strain variability .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of benzoxazole derivatives?
- Methodological Answer : Green methods prioritize atom economy, reduced waste, and energy efficiency:
- Microwave/Ultrasound Irradiation : Accelerates reaction times (e.g., 30 minutes vs. 4 hours for conventional heating) and improves yields (85–95%) .
- Solvent-Free Mechanochemical Synthesis : Uses ball milling to promote cyclization without solvents, achieving >90% yield in some cases .
- Deep Eutectic Solvents (DES) : Biodegradable alternatives to volatile organic solvents, enhancing reaction selectivity .
Q. What strategies are effective for resolving contradictions in biological activity data across benzoxazole studies?
- Methodological Answer : Contradictions often arise from structural variations or assay conditions. Key strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups at position 5 enhance antimicrobial activity ).
- Standardized Assay Protocols : Use consistent cell lines (e.g., A549 for anticancer studies) and MIC methodologies .
- Molecular Docking : Predict binding interactions (e.g., with COVID-19 main protease or kinase targets) to rationalize activity differences .
Q. What electrocatalytic methods are available for functionalizing azoles like this compound?
- Methodological Answer : Electrochemical C–H phosphonation is a metal-free approach. Under silver catalysis, dialkyl-H-phosphonates react with benzoxazole via radical intermediates. Key steps:
- Anodic Oxidation : Generates (EtO)₂P(O)• radicals, which add to the heteroarene .
- Cyclization : Forms phosphonated benzoxazoles without ring opening . Optimized conditions use TBSOTf (2.5 eq.) and TMS–NEt₂ (2.0 eq.) for 65–66% yield .
Key Research Gaps and Future Directions
- Synthetic Chemistry : Develop enantioselective methods for chiral benzoxazole derivatives.
- Biological Studies : Expand in vivo testing to validate in vitro anticancer/antimicrobial results .
- Mechanistic Insights : Use advanced techniques (e.g., cryo-EM) to study target engagement in drug-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
